molecular formula C18H13NO6 B2413524 [2-oxo-2-(3-oxo-4H-1,4-benzoxazin-6-yl)ethyl] 2-formylbenzoate CAS No. 733791-26-9

[2-oxo-2-(3-oxo-4H-1,4-benzoxazin-6-yl)ethyl] 2-formylbenzoate

Cat. No.: B2413524
CAS No.: 733791-26-9
M. Wt: 339.303
InChI Key: FYSKOCWHHHSHPF-UHFFFAOYSA-N
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Description

[2-oxo-2-(3-oxo-4H-1,4-benzoxazin-6-yl)ethyl] 2-formylbenzoate is a complex organic compound that belongs to the benzoxazine family

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [2-oxo-2-(3-oxo-4H-1,4-benzoxazin-6-yl)ethyl] 2-formylbenzoate typically involves the reaction of 2-aminophenols with α-bromo-γ-butyrolactone in the presence of a base such as potassium carbonate or sodium hydride. This reaction is carried out in a solvent like N,N-dimethylformamide at room temperature, followed by reduction . Another method involves the annulation of a 1,4-benzoxazine ring to an arene scaffold .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

[2-oxo-2-(3-oxo-4H-1,4-benzoxazin-6-yl)ethyl] 2-formylbenzoate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form different oxo derivatives.

    Reduction: Reduction reactions can convert it into alcohols or other reduced forms.

    Substitution: It can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and bases like sodium hydride for substitution reactions. The reactions are typically carried out under controlled temperatures and in solvents such as dimethylformamide or ethanol .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxo derivatives, while reduction can produce alcohols or other reduced compounds.

Scientific Research Applications

[2-oxo-2-(3-oxo-4H-1,4-benzoxazin-6-yl)ethyl] 2-formylbenzoate has several scientific research applications:

Mechanism of Action

The mechanism of action of [2-oxo-2-(3-oxo-4H-1,4-benzoxazin-6-yl)ethyl] 2-formylbenzoate involves its interaction with molecular targets such as enzymes and proteins. The compound’s structure allows it to form hydrogen bonds and π-π interactions, which can influence its binding affinity and specificity. These interactions can modulate the activity of enzymes or alter the conformation of proteins, leading to various biological effects .

Properties

IUPAC Name

[2-oxo-2-(3-oxo-4H-1,4-benzoxazin-6-yl)ethyl] 2-formylbenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13NO6/c20-8-12-3-1-2-4-13(12)18(23)25-9-15(21)11-5-6-16-14(7-11)19-17(22)10-24-16/h1-8H,9-10H2,(H,19,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYSKOCWHHHSHPF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)NC2=C(O1)C=CC(=C2)C(=O)COC(=O)C3=CC=CC=C3C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13NO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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